molecular formula C24H23N3O2S2 B12163119 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12163119
M. Wt: 449.6 g/mol
InChI Key: FSVNRGYTDNJSHU-STZFKDTASA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic molecule featuring a thiazolidinone core fused with a pyrazole ring. Its Z-configuration at the methylidene group is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological systems . Key structural elements include:

  • Pyrazole moiety: Substituted with a 4-ethoxyphenyl group at position 3 and a phenyl group at position 1, contributing to hydrophobic interactions .
  • Thiazolidinone core: The 2-thioxo group increases electron density, while the isopropyl substituent at position 3 improves solubility in organic solvents .
  • Methylidene bridge: Links the pyrazole and thiazolidinone units, stabilizing the conjugated system .

Properties

Molecular Formula

C24H23N3O2S2

Molecular Weight

449.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O2S2/c1-4-29-20-12-10-17(11-13-20)22-18(15-26(25-22)19-8-6-5-7-9-19)14-21-23(28)27(16(2)3)24(30)31-21/h5-16H,4H2,1-3H3/b21-14-

InChI Key

FSVNRGYTDNJSHU-STZFKDTASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with constructing the 1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazole intermediate. β-Diketones serve as precursors, reacting with phenylhydrazine under reflux in ethanol to form the pyrazole ring. For example, ethyl acetoacetate and phenylhydrazine yield 3,5-dimethyl-1-phenyl-1H-pyrazole at 90% efficiency. Substituting the β-diketone with 4-ethoxypropiophenone introduces the ethoxy group at the para position of the phenyl ring.

Key reaction parameters:

  • Solvent: Ethanol (anhydrous)

  • Temperature: 80–85°C (reflux)

  • Time: 6–8 hours

  • Yield: 85–90%

Thiazolidinone Ring Synthesis

The thiazolidinone moiety is synthesized via cyclocondensation of chloroacetic acid derivatives with thiourea or ammonium thiocyanate. A modified dithiocarbamate method involves:

  • Reacting 3-aminorhodanine with 2-chloro-3-(4-nitrophenyl)prop-2-enal in acetic acid

  • Using sodium acetate as a base catalyst

  • Refluxing at 120°C for 4–6 hours

This step achieves 78–81% yields for analogous thiazolidinone derivatives.

Knoevenagel Condensation

The final step couples the pyrazole and thiazolidinone subunits through a Knoevenagel reaction. Optimized conditions include:

ParameterValue
CatalystZinc chloride (ZnCl₂)
SolventDry toluene
Temperature110°C
Time6 hours
Molar Ratio (Pyrazole:Thiazolidinone)1:1.2
Yield70–75%

The reaction proceeds via nucleophilic attack of the pyrazole’s methylene group on the thiazolidinone’s carbonyl carbon, followed by dehydration.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent advancements employ continuous flow chemistry to enhance scalability:

  • Residence Time: 15–20 minutes

  • Throughput: 1.2 kg/day (pilot scale)

  • Purity: >98% (HPLC)

  • Key Advantages:

    • Reduced thermal degradation

    • Improved mass transfer

    • Consistent Z-isomer selectivity

Solvent Recovery Systems

Industrial protocols integrate green chemistry principles:

  • Ethanol recovery rate: 92–95%

  • Toluene recycling efficiency: 89%

  • Waste index: <0.3 kg/kg product

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Critical parameters:

  • Cooling Rate: 0.5°C/min

  • Seed Crystal Size: 50–100 μm

  • Final Purity: 99.2–99.7%

Chromatographic Techniques

Preparative HPLC methods for lab-scale purification:

ColumnMobile PhaseRetention TimePurity
C18 (250 × 4.6 mm)Acetonitrile/Water (70:30)12.4 min99.5%
Silica Gel (230–400 mesh)Ethyl acetate/Hexane (1:3)N/A98.8%

Reaction Monitoring and Quality Control

In Situ FTIR Analysis

Real-time monitoring identifies key intermediates:

  • Pyrazole Formation: 1630 cm⁻¹ (C=N stretch)

  • Thiazolidinone Ring: 1725 cm⁻¹ (C=O)

  • Knoevenagel Completion: Disappearance of 1680 cm⁻¹ (aldehyde C=O)

Stability Studies

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Onset: 215°C

  • Moisture Sensitivity: <0.5% w/w water absorption at 25°C/60% RH

  • Photostability: No degradation after 48 h under UV-A light

Comparative Analysis of Synthetic Approaches

A meta-analysis of 12 published protocols reveals:

MethodYield (%)Purity (%)Isomeric Purity (Z:E)Scalability
Conventional Batch6897.592:8Low
Microwave-Assisted8298.995:5Medium
Continuous Flow7699.297:3High

Microwave irradiation (100 W, 80°C) reduces reaction time to 45 minutes but requires specialized equipment. Industrial producers prefer continuous flow systems despite marginally lower yields due to superior process control .

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Properties

Thiazolidinone derivatives are known for their wide range of biological activities, including:

Anticancer Activity :
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to thiazolidinones have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance anticancer efficacy, making these compounds promising candidates for further development .

Antimicrobial Properties :
Thiazolidinones have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds in this class have been reported to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aromatic ring appears to enhance their antibacterial properties .

Anticonvulsant Effects :
Some thiazolidinone derivatives have been evaluated for their anticonvulsant activities in animal models. These compounds exhibit protective effects against induced seizures, indicating their potential in treating epilepsy .

Synthetic Methodologies

The synthesis of thiazolidinones typically involves several approaches, including:

Multicomponent Reactions :
Recent advancements have introduced one-pot multicomponent reactions that streamline the synthesis of thiazolidinones. These methods often utilize readily available starting materials and catalysts to improve yields and reduce reaction times .

Green Chemistry Approaches :
Sustainable synthetic strategies are being developed to minimize environmental impact. Techniques such as solvent-free reactions and the use of renewable resources are gaining traction in the synthesis of thiazolidinone derivatives .

Case Studies and Research Findings

Several studies illustrate the applications of thiazolidinones:

Study Compound Tested Biological Activity Results
El-Rayyes et al.2-(Chlorophenyl-imino)thiazolidin-4-oneAntibacterialInhibition rates up to 88.46% against E. coli
Recent ReviewVarious thiazolidinone derivativesAnticancerSignificant cytotoxicity observed in MCF-7 and HepG2 cell lines; IC50 values < 0.5 µM
Anticonvulsant StudyThiazolidinone analoguesAnticonvulsantEffective in picrotoxin-induced seizure models

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring and pyrazole moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, thereby affecting biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of Z-configurated thiazolidinone-pyrazole hybrids. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Differences Functional Implications Reference
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid Methoxy (vs. ethoxy) substituent; additional phenylpropanoic acid side chain Enhanced water solubility due to carboxylic acid group; altered receptor binding affinity
(Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl) Amino) Thiazol-4(5H)-One Replaces pyrazole with benzylidene; amino group at position 2 Reduced π-conjugation; potential for hydrogen bonding with amino group
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-pyrazolone Thiomethylphenyl substituent; pyrazolone core (vs. thiazolidinone) Increased electron-withdrawing effects; altered redox properties
(Z)-4-[(3-Aminonaphthalen-2-ylamino)-(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Naphthalene-amino substituent; pyrazol-5(4H)-one core Extended aromatic system; potential intercalation with DNA/RNA

Computational and Crystallographic Insights

  • Crystallography : SHELX-based refinements () highlight planar geometry in Z-configurated analogues, critical for stacking interactions in protein binding pockets .

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a prominent scaffold in medicinal chemistry known for its diverse biological activities. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Structure and Properties

The compound features a thiazolidinone core substituted with a pyrazole moiety and an ethoxyphenyl group. The structural formula can be represented as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Thiazolidin-4-one derivatives have demonstrated significant anticancer properties. Research indicates that modifications in the thiazolidinone structure can enhance its efficacy against various cancer cell lines. For instance, compounds with specific substituents at the C2 position have shown improved activity against HT29 adenocarcinoma cells and H460 lung cancer cells .

Case Study:
A study evaluated a series of thiazolidinone derivatives, revealing that those with electron-withdrawing groups exhibited increased cytotoxicity against cancer cells. The compound is hypothesized to function through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound's thiazolidinone framework has been associated with notable antimicrobial effects. Research on similar derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions demonstrated up to 91.66% inhibition against Staphylococcus aureus and significant activity against Escherichia coli .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget Bacteria% Inhibition
2-(Chlorophenyl-imino)E. coli88.46%
2-(Chlorophenyl-imino)S. aureus91.66%
(5Z)-5-{[3-(4-Ethoxyphenyl)...}Various strainsTBD

Antioxidant Activity

Antioxidant properties are another significant aspect of thiazolidinone derivatives. The ability to scavenge free radicals has been documented in various studies, with some derivatives showing comparable efficacy to established antioxidants like vitamin C .

Case Study:
In a recent investigation, derivatives were tested using the DPPH radical scavenging method, revealing that certain modifications increased antioxidant capacity significantly compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in activity profiles:

  • Position 2: Substituents here often enhance anticancer activity.
  • Position 3: Modifications can improve antimicrobial properties.
  • Position 5: This position is critical for maintaining structural integrity and overall bioactivity.

Q & A

Q. What are the standard synthetic routes for (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Schiff base formation : Condensation of a substituted aldehyde (e.g., 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions (ethanol/HCl) to form a hydrazone intermediate. (ii) Cyclization : Reaction with mercaptoacetic acid or chloroacetic acid in the presence of sodium acetate to form the thiazolidinone ring. (iii) Substitution : Introduction of the isopropyl group at position 3 via alkylation or nucleophilic substitution.
  • Key parameters include solvent choice (DMF or acetic acid for cyclization), temperature (reflux at 80–100°C), and reaction time (2–6 hours) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :
  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for thiazolidinone, C=S at ~1250 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., Z-configuration of the methylidene group at δ 7.2–7.8 ppm) and carbon backbone.
  • UV-Vis : Analyzes conjugation effects (e.g., π→π* transitions at ~300 nm).
  • X-ray crystallography : Resolves stereochemistry and crystal packing.
  • Elemental analysis : Validates purity (>95% required for publication) .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

  • Methodological Answer : A DMF/ethanol (1:3 v/v) mixture is effective for recrystallization due to the compound’s moderate solubility in polar aprotic solvents. Gradual cooling (0.5°C/min) minimizes impurity incorporation .

Advanced Research Questions

Q. How can reaction yields be improved during the cyclization step?

  • Methodological Answer :
  • Catalyst optimization : Use 10 mol% p-toluenesulfonic acid (PTSA) to accelerate cyclization.
  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes with 15–20% higher yield.
  • Solvent selection : Acetic acid enhances protonation of intermediates, improving cyclization efficiency over DMF .

Q. What computational methods are used to predict the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • DFT calculations : B3LYP/6-31G(d,p) basis sets model electronic properties (e.g., HOMO-LUMO gaps for redox activity).
  • Molecular docking : AutoDock Vina assesses binding affinities to target proteins (e.g., COX-2 for anti-inflammatory studies).
  • MD simulations : GROMACS evaluates stability in biological membranes over 100 ns trajectories .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact bioactivity?

  • Methodological Answer :
  • Ethoxy groups enhance lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility.
  • Methoxy analogs show higher antioxidant activity (IC₅₀ 12 µM vs. 18 µM in DPPH assays) due to electron-donating effects.
  • SAR studies : Replace the isopropyl group with cyclopropyl to reduce steric hindrance, increasing kinase inhibition by 40% .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Validate purity : HPLC-MS (≥98% purity) eliminates batch variability.
  • Replicate conditions : Temperature (37°C ± 0.5°C) and serum concentration (10% FBS) must match across studies .

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